5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde
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Overview
Description
5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and an azetidine ring attached to a benzaldehyde core. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the halogen-exchange reaction with 4-chlorobenzaldehyde to introduce the fluorine atom . The azetidine ring can be introduced through a nucleophilic substitution reaction using appropriate azetidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: 5-Fluoro-2-(3-methoxyazetidin-1-yl)benzoic acid.
Reduction: 5-Fluoro-2-(3-methoxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure with a pyrazole ring instead of an azetidine ring.
2-Bromo-5-fluorobenzaldehyde: Contains a bromine atom instead of a methoxy group.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Contains a thiadiazole ring and a benzodioxole group.
Uniqueness
5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-15-10-5-13(6-10)11-3-2-9(12)4-8(11)7-14/h2-4,7,10H,5-6H2,1H3 |
InChI Key |
IQVPLJRNEXKFCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
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